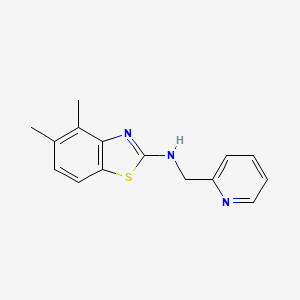

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c1-10-6-7-13-14(11(10)2)18-15(19-13)17-9-12-5-3-4-8-16-12/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWKBTPUSCKGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NCC3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208160 | |

| Record name | 4,5-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105191-41-0 | |

| Record name | 4,5-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation and Cyclization Approach

Overview:

This method involves the condensation of suitably substituted aniline derivatives with thiourea or its derivatives, followed by cyclization to form the benzothiazole ring. The process is typically performed under reflux conditions with acid or base catalysis.

- Step 1: Condensation of 4,5-dimethyl-2-aminobenzothiazole precursor with pyridin-2-ylmethyl halides (e.g., 2-chloromethylpyridine) in the presence of a base such as potassium carbonate or sodium hydride.

- Step 2: Cyclization facilitated by heating under reflux in polar solvents like ethanol or dimethylformamide (DMF).

- Step 3: Purification via recrystallization or chromatography.

4,5-dimethyl-2-aminobenzothiazole + 2-chloromethylpyridine + K2CO3 → N-(pyridin-2-ylmethyl)-benzothiazole derivative

- The methyl groups at positions 4 and 5 are introduced either via prior substitution or via methylation of the benzothiazole ring.

- The amino group at position 2 is key for subsequent substitution with pyridin-2-ylmethyl groups.

Multi-Component One-Pot Synthesis

Overview:

Inspired by environmentally friendly approaches, a one-pot three-component reaction can be employed, combining 2-aminothiophenol, aldehydes (or halides), and methylating agents.

Research Findings:

A study demonstrated the synthesis of benzothiazoles via a catalyst- and additive-free process, involving the reaction of 2-aminothiophenol with aldehydes or halides at elevated temperatures (around 140°C) in DMSO, under nitrogen atmosphere. This method yields benzothiazole derivatives efficiently and with high purity.

- Mix 2-aminothiophenol, methylating agents, and pyridine derivatives in DMSO.

- Heat at 140°C for approximately 20-22 hours.

- Quench with water, extract with ethyl acetate, and purify.

- Environmentally friendly

- No catalysts required

- Suitable for diverse substituents

Grinding (Mechanochemical) Synthesis

Overview:

Mechanochemistry offers a solvent-free alternative, employing grinding of reactants to promote bond formation.

Research Findings:

Grinding of 2-cyanomethylbenzothiazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at room temperature for 10 minutes efficiently yields the corresponding enamine derivative, which can be further transformed.

- Grind 2-cyanomethylbenzothiazole with DMF-DMA.

- Follow-up reactions involve grinding with N-aryl-2-cyanoacetamides and potassium hydroxide to produce N-aryl pyridyl benzothiazoles.

- The mechanochemical approach minimizes solvent use.

- Reaction times are short, typically under 20 minutes.

Sequential Functionalization via Nucleophilic Substitution

Overview:

This method involves initial formation of a benzothiazole core, followed by nucleophilic substitution at the methyl or amino groups.

- Synthesize benzothiazole with methyl groups at positions 4 and 5.

- React with pyridin-2-ylmethyl halides in the presence of a base (e.g., potassium carbonate).

- Conditions typically involve reflux in polar solvents such as ethanol or acetonitrile.

Benzothiazole methyl derivative + 2-chloromethylpyridine + K2CO3 → Target compound

Summary of Key Factors in Preparation

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Condensation | 4,5-dimethyl-2-aminobenzothiazole + halides | Reflux, acid/base catalysis | Well-established, high yield | Longer reaction times, solvent use |

| One-Pot Multi-Component | 2-aminothiophenol + aldehydes/halides | 140°C, DMSO, nitrogen atmosphere | Environmentally friendly, versatile | Requires optimization for specific substituents |

| Mechanochemistry | Benzothiazole derivatives + DMF-DMA | Room temperature, grinding | Solvent-free, rapid | Equipment-dependent, scale-up challenges |

| Sequential Nucleophilic Substitution | Benzothiazole methyl derivatives + halides | Reflux, polar solvents | Precise control, high selectivity | Multiple steps, purification needed |

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as potassium carbonate or sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced derivatives with fewer functional groups.

Substitution: Substituted benzothiazole derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties that make it a valuable scaffold in drug discovery:

- Antimicrobial Activity : Research indicates that compounds related to benzothiazoles possess antimicrobial properties against various pathogens. This includes antibacterial and antifungal activities that could be harnessed for developing new antibiotics or antifungal agents .

- Anticancer Properties : Several studies have demonstrated the potential of benzothiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine have shown effectiveness against various cancer cell lines, suggesting their use as anticancer agents .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective potential. They may inhibit pathways involved in neurodegeneration, offering a therapeutic avenue for diseases like Alzheimer's .

- Antiviral Activity : The compound has been noted for its antiviral properties, particularly against HIV and other viral infections. This opens up possibilities for developing antiviral medications .

Table 1: Summary of Biological Activities

Synthesis and Modification

The synthesis of 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves several chemical reactions that allow for structural modifications to enhance its biological activity:

- Starting Materials : Common precursors include substituted benzothiazoles and pyridine derivatives.

- Synthetic Pathways : Various synthetic methods such as condensation reactions and cyclization are employed to obtain the target compound with desired substitutions.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, by binding to specific molecular targets and altering their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzothiazol-2-amine derivatives are highly dependent on substituents at the benzothiazole core and the amine side chain. Key analogues and their distinguishing features are summarized below:

Table 1. Comparison of Structural Analogues

Key Observations:

Electronic Effects :

- Electron-withdrawing groups (e.g., 4,5-dichloro in ) may enhance electrophilicity, influencing reactivity or target binding.

- Electron-donating methyl groups (e.g., 4,5-dimethyl in ) could improve lipophilicity and membrane permeability .

Solid-State Behavior :

- The pyrimidine-substituted analogue () forms centrosymmetric dimers via N–H⋯N hydrogen bonds, a feature critical for crystal engineering.

Bioactivity :

Biological Activity

4,5-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzothiazole family, which is known for a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core substituted at the 2-position with an amine group and at the 4 and 5 positions with methyl groups. Additionally, the presence of a pyridine ring enhances its chemical diversity and potential biological interactions.

Molecular Formula: CHNS

Molecular Weight: 269.36 g/mol

CAS Number: 1105191-41-0

Anticancer Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer activities. For instance, derivatives similar to 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine have shown promising results in inhibiting various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (nM) | Cancer Type |

|---|---|---|

| Compound A | 5.5 | CSF1R Inhibition |

| Compound B | 1.4 | CSF1R Inhibition |

| Compound C | 62 | MC38 Xenograft Model |

In a study involving PANC02 tumors, certain analogs demonstrated a reduction in tumor growth by up to 62% at doses of 200 mg/kg .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A recent study identified several benzothiazole derivatives with bactericidal activity against Mycobacterium tuberculosis. The structure-activity relationship highlighted that modifications on the benzothiazole scaffold significantly influenced antibacterial potency.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | MIC (μM) | Target Bacteria |

|---|---|---|

| Benzothiazole A | 23 | Mycobacterium tuberculosis |

| Benzothiazole B | 7.9 | LepB-UE strain |

These findings suggest that structural modifications can enhance the efficacy of benzothiazole derivatives against resistant bacterial strains .

The mechanism by which these compounds exert their biological effects often involves interaction with specific kinases or cellular pathways. For example, some derivatives have shown potent inhibition of CSF1R kinase, which plays a crucial role in tumor macrophage proliferation and survival .

Case Studies

Several studies have explored the biological activity of related benzothiazole compounds:

- Study on CSF1R Inhibition : A compound structurally similar to our target showed an IC50 value of 5.5 nM against CSF1R, indicating strong potential for therapeutic applications in cancer treatment .

- Bactericidal Activity Against Tuberculosis : A whole-cell screening approach identified several benzothiazole derivatives with significant activity against Mycobacterium tuberculosis, emphasizing the importance of the benzothiazole core in drug design .

Synthesis Methods

The synthesis of 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves multi-step reactions that focus on the formation of the benzothiazole ring followed by functionalization at specific positions to enhance biological activity. Various methodologies have been explored to optimize yields and purity.

Q & A

Basic: What synthetic methodologies are validated for preparing 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Step 1: Reacting 2-aminopyridine derivatives with substituted benzothiazole precursors under reflux in anhydrous solvents (e.g., ethanol or THF) with a base (e.g., K₂CO₃) to facilitate amine coupling .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and crystallization from ethanol/water mixtures. Yield optimization requires controlled temperature (60–80°C) and reaction times (12–24 hrs) .

- Validation: Confirmed via melting point analysis, elemental analysis (C, H, N within ±0.4% of theoretical values), and spectroscopic methods (¹H/¹³C NMR, IR) .

Basic: How is single-crystal X-ray diffraction (SC-XRD) utilized to resolve structural ambiguities in this compound?

Methodological Answer:

SC-XRD provides definitive bond lengths, angles, and torsion angles critical for confirming regiochemistry and stereoelectronic effects:

- Crystallization: Slow evaporation of DMSO/water solutions yields crystals suitable for SC-XRD .

- Parameters: Data collected at 296 K with Mo-Kα radiation (λ = 0.71073 Å). R factors <0.05 and wR <0.15 indicate high precision .

- Key Findings: Planar benzothiazole-pyridine alignment stabilizes π-π interactions, while methyl groups introduce steric effects (C–C bond lengths: 1.48–1.52 Å) .

Advanced: How can computational reaction path search methods accelerate the design of derivatives?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) and transition-state modeling predict reactivity:

- Step 1: Use Gaussian or ORCA software to map potential energy surfaces (PES) for substituent effects on benzothiazole core .

- Step 2: Validate with experimental kinetics (e.g., Arrhenius plots) to reconcile computational barriers (ΔG‡) with observed reaction rates .

- Case Study: ICReDD’s workflow combines computed activation energies with high-throughput screening to prioritize derivatives with enhanced binding affinity .

Advanced: How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions (e.g., NMR splitting patterns vs. X-ray data) arise from dynamic effects (e.g., tautomerism):

- Approach 1: Variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, coalescence temperatures >300 K suggest hindered rotation .

- Approach 2: Compare experimental IR stretching frequencies (e.g., C=N at ~1600 cm⁻¹) with DFT-simulated spectra to identify dominant tautomers .

- Resolution: Cross-validate with SC-XRD torsion angles (e.g., dihedral angles <10° indicate planarity) .

Advanced: What strategies enhance aqueous solubility while retaining biological activity?

Methodological Answer:

- Strategy 1: Introduce polar substituents (e.g., –OH, –SO₃H) at the 4-position of the pyridine ring via Pd-catalyzed cross-coupling .

- Strategy 2: Formulate as hydrochloride salts (confirmed via Cl⁻ counterion in elemental analysis) .

- Evaluation: Solubility assessed via shake-flask method (UV-Vis at λₘₐₓ ≈ 270 nm). Maintain EC₅₀ <10 μM in enzyme inhibition assays .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Step 1: Replace the pyridinylmethyl group with bioisosteres (e.g., thiazole, imidazole) via reductive amination .

- Step 2: Assess substituent effects on IC₅₀ using enzyme-linked assays (e.g., kinase inhibition). Example: Fluorine at the 5-position boosts potency 3-fold .

- Data Integration: Molecular docking (AutoDock Vina) aligns analogs with target binding pockets (e.g., ATP-binding sites) to rationalize SAR .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include pyridine protons (δ 8.3–8.5 ppm) and benzothiazole methyl groups (δ 2.1–2.3 ppm). Coupling constants (J = 5–6 Hz) confirm adjacent protons .

- IR Spectroscopy: Stretching vibrations for C=N (1600–1620 cm⁻¹) and N–H (3300–3400 cm⁻¹) validate core structure .

- Mass Spectrometry: ESI-MS (m/z [M+H]⁺ = 296.1) confirms molecular weight .

Advanced: How do substituents modulate binding affinity in molecular docking studies?

Methodological Answer:

- Docking Protocol: Prepare ligand PDBQT files (Open Babel), define grid boxes around catalytic residues (e.g., Lys123 in kinases), and run 100 docking poses .

- Substituent Effects: Bulky groups (e.g., –CF₃) increase steric clashes (docking scores <–8 kcal/mol), while electron-withdrawing groups improve H-bonding (e.g., –NO₂ with Asp184) .

- Validation: Compare docking poses with co-crystal structures (RMSD <2.0 Å) .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Base Screening: Test K₂CO₃, NaH, and DBU in THF/DMF. K₂CO₃ yields >80% at 70°C .

- Catalyst Optimization: Pd(OAc)₂/Xantphos for coupling steps (TON >500) .

- Workflow: Use design of experiments (DoE) to vary temperature (50–100°C), solvent (polar aprotic vs. ethers), and stoichiometry (1:1–1:2) .

Advanced: How to integrate computational and experimental data for mechanistic insights?

Methodological Answer:

- Feedback Loop:

- Compute reaction barriers (DFT) for proposed mechanisms (e.g., SNAr vs. radical pathways) .

- Validate with kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radicals) .

- Refine computational models using experimental Arrhenius parameters (Eₐ) .

- Case Study: ICReDD’s hybrid approach reduced reaction development time by 60% for benzothiazole analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.